Biochemical Potency: Bet-IN-16 vs. PLX51107 Against BRD4 and BRD2
Bet-IN-16 (PLX2853) demonstrates significantly enhanced biochemical potency compared to its first-generation analog PLX51107. In a direct head-to-head comparison using a cell-free biochemical assay, PLX2853 inhibited BRD4-BD12 with an IC50 of 0.0043 μM, representing an approximately 5.3-fold improvement over PLX51107 (IC50 = 0.023 μM) [1]. For BRD2-BD12, PLX2853 exhibited an IC50 of 0.0073 μM, which is 7.1-fold more potent than PLX51107 (IC50 = 0.052 μM) [1].
| Evidence Dimension | IC50 against BRD4-BD12 and BRD2-BD12 |
|---|---|
| Target Compound Data | BRD4-BD12: IC50 = 0.0043 μM (95% CI: 0.0026-0.007); BRD2-BD12: IC50 = 0.0073 μM (95% CI: 0.0035-0.015) |
| Comparator Or Baseline | PLX51107: BRD4-BD12 IC50 = 0.023 μM (95% CI: 0.021-0.026); BRD2-BD12 IC50 = 0.052 μM (95% CI: 0.046-0.059) |
| Quantified Difference | 5.3-fold (BRD4) and 7.1-fold (BRD2) improvement |
| Conditions | Cell-free biochemical assay |
Why This Matters
Enhanced biochemical potency may enable lower dosing requirements and improved therapeutic index.
- [1] Inhibition of Bromodomain and Extra Terminal (BET) Domain Activity Modulates the IL-23R/IL-17 Axis and Suppresses Acute Graft-Versus-Host Disease. Frontiers in Oncology (2021) 11:760789. View Source
